molecular formula C20H12BaN2O7S2 B13776739 barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate CAS No. 68399-74-6

barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

Cat. No.: B13776739
CAS No.: 68399-74-6
M. Wt: 593.8 g/mol
InChI Key: HZGFWBIESVONTB-UHFFFAOYSA-L
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Description

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C20H12BaN2O7S2. It is known for its unique structure, which includes a barium ion coordinated with a naphthalene-based azo dye. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate typically involves the diazotization of 1-naphthylamine followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include naphthoquinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Barium 3-hydroxy-4-(naphthylazo)naphthalene-2,7-disulfonate: Similar structure but with different substituents.

    Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate: Another azo dye with distinct functional groups.

Uniqueness

Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate is unique due to its specific combination of barium ion and naphthalene-based azo dye, which imparts distinct chemical and physical properties. Its ability to form scintillating materials for X-ray dosage detection sets it apart from other similar compounds .

Properties

CAS No.

68399-74-6

Molecular Formula

C20H12BaN2O7S2

Molecular Weight

593.8 g/mol

IUPAC Name

barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O7S2.Ba/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

HZGFWBIESVONTB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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